2-Formylphenyl 4-nitrobenzenesulfonate
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Overview
Description
2-Formylphenyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S. It is known for its unique structural properties, which include a formyl group attached to a phenyl ring and a nitrobenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 2-formylphenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction mixture is stirred at room temperature, and the product is precipitated out and purified by recrystallization from aqueous ethanol .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrobenzenesulfonate group can be displaced by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: 2-Aminophenyl 4-nitrobenzenesulfonate.
Oxidation: 2-Carboxyphenyl 4-nitrobenzenesulfonate.
Scientific Research Applications
2-Formylphenyl 4-nitrobenzenesulfonate is utilized in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical studies: Investigated for its potential use in drug development and medicinal chemistry.
Material science: Studied for its properties in the formation of supramolecular structures and aggregation
Mechanism of Action
The mechanism of action of 2-Formylphenyl 4-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrobenzenesulfonate group can undergo nucleophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
2-Formylphenyl benzenesulfonate: Lacks the nitro group, affecting its reactivity in reduction reactions.
Properties
IUPAC Name |
(2-formylphenyl) 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)20-21(18,19)12-7-5-11(6-8-12)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAODIVMYAFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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